molecular formula C11H6ClFOS B1324117 3-(4-Chloro-3-fluorobenzoyl)thiophene CAS No. 898771-18-1

3-(4-Chloro-3-fluorobenzoyl)thiophene

Cat. No.: B1324117
CAS No.: 898771-18-1
M. Wt: 240.68 g/mol
InChI Key: NMMMAVSHNQWVBG-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-fluorobenzoyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of 3-(4-Chloro-3-fluorobenzoyl)thiophene typically involves the reaction of 4-chloro-3-fluorobenzoyl chloride with thiophene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Chloro-3-fluorobenzoyl)thiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

3-(4-Chloro-3-fluorobenzoyl)thiophene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorobenzoyl)thiophene involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-(4-Chloro-3-fluorobenzoyl)thiophene can be compared with other similar compounds such as:

    3-(3-Chloro-4-fluorobenzoyl)thiophene: This compound has a similar structure but with different positions of the chlorine and fluorine atoms, which may result in different chemical and biological properties.

    3-(4-Chlorobenzoyl)thiophene: Lacks the fluorine atom, which may affect its reactivity and applications.

    3-(4-Fluorobenzoyl)thiophene: Lacks the chlorine atom, which may also influence its properties and uses.

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFOS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMMAVSHNQWVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CSC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641844
Record name (4-Chloro-3-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-18-1
Record name (4-Chloro-3-fluorophenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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